Compound Description: (S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG) is a phenylglycine derivative and a potent antagonist of mGluR1α and mGluR5a subtypes. It exhibits higher antagonist potency at mGluR1α compared to mGluR5a. [] 4C3HPG has been shown to inhibit glutamate release from glioma cells, thereby preventing neurotoxicity. []
Relevance: 4C3HPG is structurally similar to 4-Carboxyphenylglycine, with the addition of a hydroxyl group at the 3' position of the benzene ring. This structural modification contributes to its enhanced antagonist potency at mGluR1α compared to 4-Carboxyphenylglycine. [, ]
(+)-α-Methyl-4-carboxyphenylglycine (MCPG)
Compound Description: (+)-α-Methyl-4-carboxyphenylglycine (MCPG) is a phenylglycine derivative that acts as a non-selective antagonist at multiple mGluR subtypes, although it displays relatively low potency. [, ] MCPG has been shown to block the induction of long-term potentiation (LTP) in the CA1 region of the hippocampus by acting as an agonist at mGluR2. [] Studies have also revealed that MCPG can enhance GABAergic transmission to gonadotropin-releasing hormone (GnRH) neurons, suggesting its involvement in regulating neuronal excitability. []
Relevance: MCPG shares a core structure with 4-Carboxyphenylglycine, differing by the presence of a methyl group at the α-carbon. This structural difference is significant, as it shifts MCPG’s activity profile from an antagonist (4-CPG) to an agonist at certain mGluR subtypes, particularly mGluR2. []
(RS)-α-Methyl-4-carboxyphenylglycine (MCPG)
Compound Description: (RS)-α-Methyl-4-carboxyphenylglycine (MCPG) is a racemic mixture of (+)-MCPG and (-)-MCPG, acting as a non-selective mGluR antagonist. [, ] It has been found to block the ethanol enhancement of GABA currents in nucleus accumbens neurons, suggesting a role for metabotropic glutamate receptors in ethanol's effects on GABAergic transmission. []
(S)-4-Carboxyphenylglycine (4CPG)
Compound Description: (S)-4-Carboxyphenylglycine (4CPG) is a phenylglycine derivative and a selective antagonist of mGluR1. [, , ] It is a key compound in understanding the role of mGluR1 in various physiological processes.
Compound Description: (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) is a widely used agonist for studying various mGluR subtypes. [, , , , ] It is known to activate both group I and group II mGluRs.
(RS)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG)
Compound Description: (RS)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG) is a phenylglycine derivative and a potent antagonist for both mGluR1α and mGluR5a, with a higher affinity for mGluR1α. [] It is also an agonist at mGluRs 2 and 3. [] (RS)-4C3HPG exhibits a reduced inhibitory effect on [Ca2+]i mobilization compared to PI hydrolysis, suggesting different mechanisms of action on these signaling pathways. []
Compound Description: (2S,3S,4S)-α-(Carboxycyclopropyl)glycine (L-CCG-I) is a potent and selective agonist for group II mGluRs, particularly mGluR2. [, ] It has shown efficacy in reducing seizure activity in mice models, suggesting potential therapeutic applications in epilepsy. []
L-Aminophosphonobutyric acid (L-AP4)
Compound Description: L-Aminophosphonobutyric acid (L-AP4) is a selective agonist for group III mGluRs, particularly mGluR4. [, ] It is a crucial compound in studying the physiological functions of mGluR4.
Quisqualate
Compound Description: Quisqualate is a potent agonist at several glutamate receptor subtypes, including ionotropic AMPA receptors and metabotropic glutamate receptors, specifically mGluR1 and mGluR5. [, ] It induces robust responses in mGluR1α, leading to increased intracellular Ca2+ mobilization and PI hydrolysis. []
(+)-2-Methyl-4-carboxyphenylglycine (LY367385)
Compound Description: (+)-2-Methyl-4-carboxyphenylglycine (LY367385) is a selective antagonist for group I mGluRs, showing particular affinity for the mGluR1 subtype. [, ] It effectively blocks the enhancement of NMDA responses by group I mGluR activation in the hippocampus. []
(RS)-3,5-Dihydroxyphenylglycine (DHPG)
Compound Description: (RS)-3,5-Dihydroxyphenylglycine (DHPG) is a selective agonist for group I mGluRs, exhibiting potent activation of both mGluR1 and mGluR5 subtypes. [, , , ] DHPG effectively induces long-lasting epileptiform discharges in hippocampal slices, suggesting its role in modulating neuronal excitability. []
(2S)-α-Ethylglutamic acid
Compound Description: (2S)-α-Ethylglutamic acid is an agonist at group II metabotropic glutamate receptors (mGluRs), with selectivity over group I and III mGluRs. It is often used as a pharmacological tool to investigate the roles of group II mGluRs in various physiological processes. []
(R,S)-α-Methyl-4-phosphonophenylglycine (MPPG)
Compound Description: (R,S)-α-Methyl-4-phosphonophenylglycine (MPPG) is a competitive antagonist at group II metabotropic glutamate receptors (mGluRs), particularly mGluR2 and mGluR3. It exhibits a biphasic effect on the binding of [3H]LY354740, a selective group II mGluR radioligand, suggesting complex interactions with these receptors. []
Overview
(RS)-4-Carboxyphenylglycine is a compound that belongs to the class of phenylglycine derivatives, which are significant in pharmacological research due to their interactions with metabotropic glutamate receptors. This compound is particularly noted for its role as an antagonist in various biological systems, influencing neurotransmission and signaling pathways. Its structure includes a carboxylic acid group and an amino acid backbone, making it a key player in studies related to excitatory neurotransmission.
Source
(RS)-4-Carboxyphenylglycine can be synthesized through various chemical methods, often involving the modification of phenylacetic acid derivatives. The compound has been studied extensively in the context of its pharmacological properties, particularly in relation to its effects on metabotropic glutamate receptors, which are implicated in numerous neurological conditions.
Classification
Chemical Class: Amino acids and derivatives
Substituents: Carboxylic acid group (-COOH), phenyl group
Functional Role: Antagonist of metabotropic glutamate receptors
Synthesis Analysis
Methods
The synthesis of (RS)-4-Carboxyphenylglycine typically involves several steps:
Starting Materials: The synthesis often begins with substituted acetophenones or phenylacetic acids.
Bucherer-Berg Reaction: This method is frequently employed to introduce the carboxylic acid moiety. The reaction involves the condensation of the starting material with ammonium carbonate followed by hydrolysis.
Purification: The synthesized compounds are purified using ion-exchange chromatography and crystallization techniques to ensure high purity and yield.
Technical Details
The synthesis process may include:
Use of solvents such as water or ethanol for crystallization.
Characterization of intermediates through Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis to confirm the structure.
Typical yields reported range from moderate to high depending on the specific reaction conditions employed.
Molecular Structure Analysis
Structure
(RS)-4-Carboxyphenylglycine features a central phenyl ring with a carboxylic acid group attached at one position and an amino acid structure at another. The molecular formula is C9H11NO4, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Data
Molecular Weight: 197.19 g/mol
SMILES Notation: C(C(=O)O)C1=CC=C(C=C1)C(=O)O
3D Structure: The compound can adopt various conformations, which are essential for its biological activity and receptor interactions.
Chemical Reactions Analysis
Reactions
(RS)-4-Carboxyphenylglycine participates in various chemical reactions typical for carboxylic acids and amino acids:
Esterification: Reacting with alcohols to form esters.
Decarboxylation: Under certain conditions, it may lose carbon dioxide.
Amidation: Can react with amines to form amides.
Technical Details
The reactivity of (RS)-4-Carboxyphenylglycine is influenced by its functional groups, allowing it to engage in both nucleophilic and electrophilic reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Mechanism of Action
Process
(RS)-4-Carboxyphenylglycine acts primarily as an antagonist at metabotropic glutamate receptors, specifically targeting subtypes mGlu1 and mGlu5. The mechanism involves:
Binding: The compound binds to the allosteric sites on these receptors.
Inhibition: Upon binding, it prevents receptor activation by endogenous ligands such as glutamate.
Signal Modulation: This inhibition alters downstream signaling pathways associated with neuronal excitability and synaptic plasticity.
Data
Studies have shown that (RS)-4-Carboxyphenylglycine can significantly reduce calcium ion influx in cells expressing these receptors, demonstrating its effectiveness as an antagonist.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically a white crystalline solid.
Solubility: Soluble in water and organic solvents like methanol and ethanol.
Melting Point: Reported melting points range around 150–155 °C.
Chemical Properties
pKa Values: The carboxylic acid group has pKa values that indicate its acidic nature, facilitating proton transfer reactions.
Stability: Generally stable under standard laboratory conditions but sensitive to strong bases or acids.
Relevant analyses often include spectroscopic techniques such as NMR and Infrared Spectroscopy (IR) for structural confirmation.
Applications
(RS)-4-Carboxyphenylglycine has several scientific applications:
Pharmacological Research: Used extensively in studies focused on metabotropic glutamate receptors, contributing to understanding neurological disorders such as schizophrenia and depression.
Drug Development: Serves as a lead compound for developing new drugs targeting glutamate-mediated pathways.
Neuroscience Studies: Employed in experimental setups to investigate synaptic transmission and plasticity mechanisms.
This compound's ability to modulate receptor activity makes it a valuable tool in both basic research and therapeutic development.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Rimonabant is a carbohydrazide obtained by formal condensation of the carboxy group of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid with the amino group of 1-aminopiperidine. It is a potent and selective cannabinoid receptor 1 (CB1R) antagonist. Besides its antagonistic properties, numerous studies have shown that, at micromolar concentrations rimonabant behaves as an inverse agonist at CB1 receptors. The drug was the first selective CB1 antagonist/inverse agonist introduced into clinical practice to treat obesity and metabolic-related disorders. It was later withdrawn from market due to CNS-related adverse effects including depression and suicidal ideation. It has a role as an anti-obesity agent, a CB1 receptor antagonist and an appetite depressant. It is a member of pyrazoles, a dichlorobenzene, a carbohydrazide, an amidopiperidine and a member of monochlorobenzenes. Rimonabant is an anorectic anti-obesity drug produced and marketed by Sanofi-Aventis. It is an inverse agonist for the cannabinoid receptor CB1. Its main avenue of effect is reduction in appetite. Rimonabant is the first selective CB1 receptor blocker to be approved for use anywhere in the world. Rimonabant is approved in 38 countries including the E.U., Mexico, and Brazil. It was rejected for approval for use in the United States. This decision was made after a U.S. advisory panel recommended the medicine not be approved because it may increase suicidal thinking and depression. A pyrazole and piperidine derivative that acts as a selective cannabinoid type-1 receptor (CB1 RECEPTOR) antagonist. It inhibits the proliferation and maturation of ADIPOCYTES, improves lipid and glucose metabolism, and regulates food intake and energy balance. It is used in the management of OBESITY.
BMS-191095 is an activators of mitochondrial ATP-sensitive potassium (mitoKATP) channels.Target: potassium channelin vitro: BMS-191095 induces mitochondrial-depolarization and vasodilation. BMS-191095 elicites a dose-dependent vasodilation in endothelium denuded cerebral arteries with 8.1 ± 2.3%, 31.6 ± 2.1%, and 39.5 ± 3.2% relaxation in response to 10, 50, and 100 μM, respectively.in vivo: In normal rats, BMS-191095-induced vasodilation was mediated by mitochondrial depolarization and calcium sparks generation in VSM and was reduced by inhibition of BKCa channels.
Leucettine L41 is a member of the class of benzodioxoles that is 1,3-benzodioxole substituted by a (2-anilino-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene)methyl group at position 5. It is an inhibitor of DYRK1A, DYRK2, CLK1, and CLK3 (IC50s = 0.04, 0.035, 0.015, and 4.5 muM, respectively). It has a role as an autophagy inducer, an EC 2.7.12.1 (dual-specificity kinase) inhibitor, a nootropic agent, a neuroprotective agent and an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor. It is a member of benzodioxoles, a substituted aniline and an imidazolone.
Ro 25-6981 is a member of the class of piperidines that is 4-benzylpiperidine substituted by a 3-hydroxy-3-(4-hydroxyphenyl)-2-methylpropyl group at position 1 (the 1R,2S-stereoisomer). It is a potent antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. It has a role as a NMDA receptor antagonist, an anticonvulsant, an antidepressant and a neuroprotective agent. It is a member of piperidines, a member of phenols, a secondary alcohol, a tertiary amino compound and a member of benzenes. It is a conjugate base of a Ro 25-6981(1+).
Fosbretabulin Disodium is the disodium salt of a water-soluble phosphate derivative of a natural stilbenoid phenol derived from the African bush willow (Combretum caffrum) with potential vascular disrupting and antineoplastic activities. Upon administration, the prodrug fosbretabulin is dephosphorylated to its active metabolite, the microtubule-depolymerizing agent combretastatin A4, which binds to tubulin dimers and prevents microtubule polymerization, resulting in mitotic arrest and apoptosis in endothelial cells. In addition, this agent disrupts the engagement of the endothelial cell-specific junctional molecule vascular endothelial-cadherin (VE-cadherin) and so the activity of the VE-cadherin/beta-catenin/Akt signaling pathway, which may result in the inhibition of endothelial cell migration and capillary tube formation. As a result of fosbretabulin's dual mechanism of action, the tumor vasculature collapses, resulting in reduced tumor blood flow and ischemic necrosis of tumor tissue.
CP-724714 is a 2-methoxy-N-[3-[4-[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide in which the double bond adopts a trans-configuration. It is a potent inhibitor of HER2/ErbB2 (IC50 = 10 nM) and exhibits anti-cancer activity. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, an antineoplastic agent, an apoptosis inducer and a hepatotoxic agent. CP-724,714 has been used in trials studying the treatment of Breast Cancer, Breast Neoplasms, and Neoplasm Metastasis. HER2 Inhibitor CP-724,714 is an orally bioavailable quinazoline with potential antineoplastic activity. CP-724,714 selectively binds to the intracellular domain of HER2, reversibly inhibiting its tyrosine kinase activity and resulting in suppression of tumor cell growth. HER2, a member of the epidermal growth factor receptor (EGFR) family, is overexpressed in many adenocarcinomas, particularly breast cancers. (NCI04)
Exatecan Mesylate Anhydrous is the anhydrous, mesylate salt form of exatecan, a semisynthetic, water-soluble derivative of camptothecin, with antineoplastic activity. Upon administration, exatecan mesylate inhibits topoisomerase I activity by stabilizing the cleavable complex between topoisomerase I and DNA and inhibiting re-ligation of DNA breaks, thereby inhibiting DNA replication and triggering apoptotic cell death. Exatecan Mesylate is a semisynthetic, water-soluble derivative of camptothecin with antineoplastic activity. Exatecan mesylate inhibits topoisomerase I activity by stabilizing the cleavable complex between topoisomerase I and DNA and inhibiting religation of DNA breaks, thereby inhibiting DNA replication and triggering apoptotic cell death. This agent does not require enzymatic activation and exhibits greater potency than camptothecin and other camptothecin analogues. (NCI04)
Reserpine hydrochloride (Serpalan) is an indole alkaloid antipsychotic and antihypertensive drug that irreversibly blocks the vesicular monoamine transporter (VMAT).Target: vesicular monoamine transporter (VMAT)Reserpine (Lannett/'s Serpalan) is an indole alkaloid antipsychotic and antihypertensive drug that has been used for the control of high blood pressure and for the relief of psychotic symptoms, although because of the development of better drugs for these purposes and because of its numerous side-effects, it is rarely used today. The antihypertensive actions of reserpine are a result of its ability to deplete catecholamines (among other monoamine neurotransmitters) from peripheral sympathetic nerve endings. These substances are normally involved in controlling heart rate, force of cardiac contraction and peripheral vascular resistance.Reserpine irreversibly blocks the vesicular monoamine transporter (VMAT). This normally transports free intracellular norepinephrine, serotonin, and dopamine in the presynaptic nerve terminal into presynaptic vesicles for subsequent release into the synaptic cleft (/exocytosis/). Unprotected neurotransmitters are metabolized by MAO (as well as by COMT) in the cytoplasm and consequently never excite the post-synaptic cell.